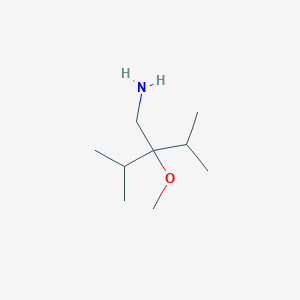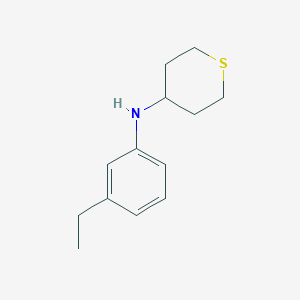![molecular formula C13H13ClO2S B13274485 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13274485.png)
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 4-chlorothiophenol with cyclohex-1-ene-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it a valuable tool in biochemical and molecular biology research .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity or function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)thio]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Methylphenyl)thio]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Nitrophenyl)thio]cyclohex-1-ene-1-carboxylic acid
Uniqueness
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the chlorine atom in the para position of the phenyl ring. This chlorine atom can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C13H13ClO2S |
|---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h5-8H,1-4H2,(H,15,16) |
InChI Key |
KODGBPFDNNPAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


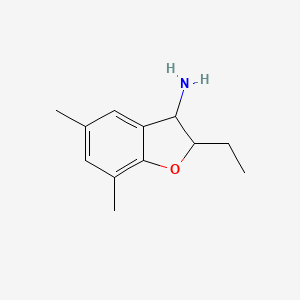
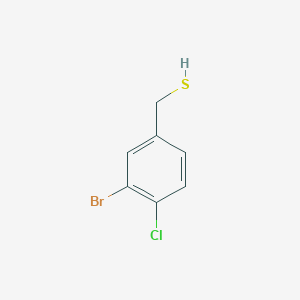
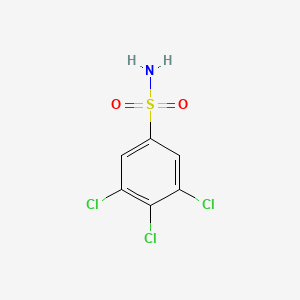
![{5-[(Cyclopropylamino)methyl]furan-2-yl}methanol](/img/structure/B13274424.png)
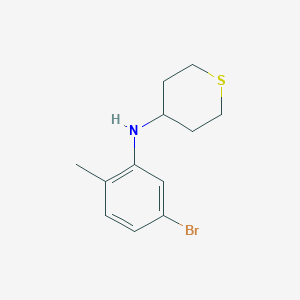
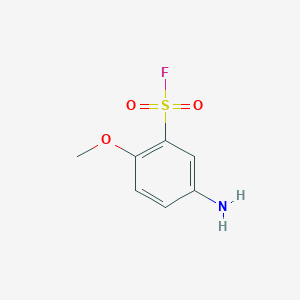
![5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13274457.png)
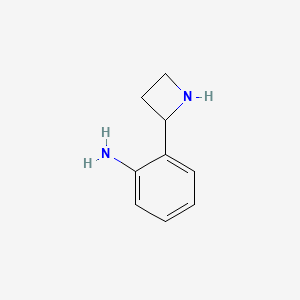
![Bicyclo[3.1.0]hexan-1-amine](/img/structure/B13274471.png)


![2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13274490.png)
